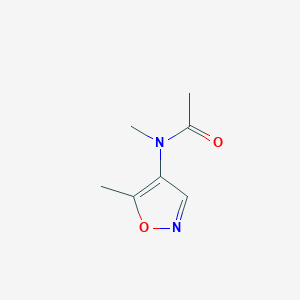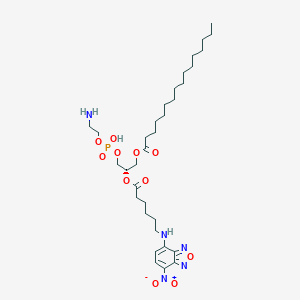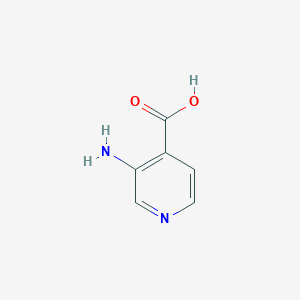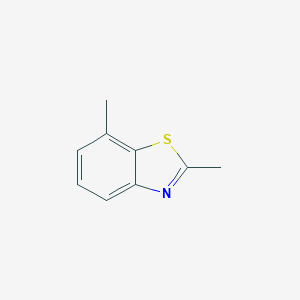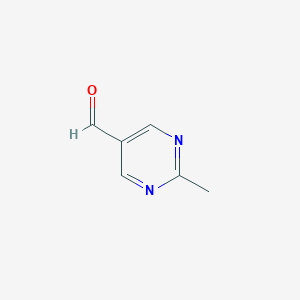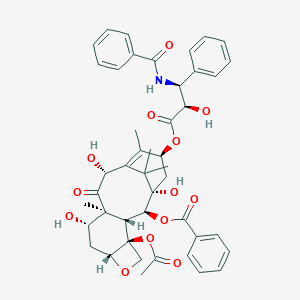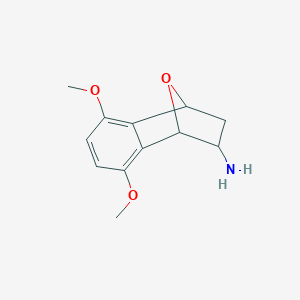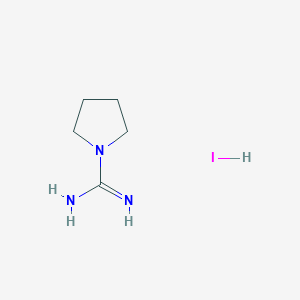
Pyrrolidine-1-carboximidamide Hydroiodide
Overview
Description
Pyrrolidine-1-carboximidamide hydroiodide (PCIH) is a novel organic compound that has recently been developed for use in scientific research. It is a white, crystalline solid that is soluble in water and other organic solvents. PCIH has a wide range of potential applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antitubercular Agents : Oxadiazolo pyrrolidine carboxamides, a derivative, show promise as antitubercular agents by inhibiting enoyl-acyl carrier protein reductase. This suggests potential for further development in antitubercular drug discovery (Sonia & Ravi, 2012).
Synthetic Chemistry : In synthetic chemistry, 4-(Pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings have been used to produce isopropyl 2-(cyclohex-l-enyl)acetate from 2-cyclohexylideneacetic acids (Sano et al., 2006).
Metal Extraction : N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide is an efficient extractant for zinc(II) from acidic chloride solutions, demonstrating high loading capacity and complete transfer of zinc(II) (Wojciechowska et al., 2017).
Formation of Dibenzoxanthenes : Acid-catalyzed ring opening in certain pyrrolidine-1-carboxamides leads to the formation of new substituted dibenzoxanthenes (Gazizov et al., 2015).
Biophysical and Biomedical Research : 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog, has been prepared for stable spin labels and probes in biophysical and biomedical research (Dobrynin et al., 2021).
Pyrrolidine Synthesis : Various methods have been developed for the synthesis of pyrrolidines, important in medicine and industry. This includes the use of N-methyl azomethine ylide and catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides (Żmigrodzka et al., 2022; Adrio & Carretero, 2019).
Antiviral Agents : Pyrrolidine derivatives have been investigated as potent antiviral agents, specifically in inhibiting influenza neuraminidase (Wang et al., 2001).
Antibacterial Activity : A series of 1-methylcarbapenems with a pyrrolidine moiety exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
Mechanism of Action
Target of Action
Pyrrolidine-1-carboximidamide Hydroiodide is a derivative of pyrrolidine alkaloids . These alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are therefore diverse and depend on the specific biological activity .
Mode of Action
It is known that pyrrolidine alkaloids interact with their targets to induce changes that result in their biological activities . For example, some pyrrolidine alkaloids have been shown to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be numerous, given the wide range of biological activities exhibited by pyrrolidine alkaloids . These pathways could include those involved in inflammation, oxidative stress, cell proliferation, glucose metabolism, and neurological function, among others .
Pharmacokinetics
It is known that the compound is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may have significant bioavailability and can interact with various tissues in the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, its anti-inflammatory activity could result in reduced expression of inflammatory markers, while its anti-hyperglycemic activity could result in lowered blood glucose levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . Furthermore, it should be used only outdoors or in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray .
Safety and Hazards
Pyrrolidine-1-carboximidamide Hydroiodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.HI/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPASGQSDLPDWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383242 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102392-83-6 | |
| Record name | Pyrrolidine-1-carboximidamide Hydroiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



